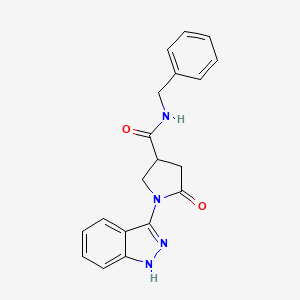![molecular formula C25H32N2O6 B14938261 N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14938261.png)
N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an isoquinoline derivative with a chromenyl moiety, linked through an acetamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The initial step may include the preparation of the isoquinoline derivative through hydrogenation and hydroxylation reactions. The chromenyl moiety can be synthesized via a series of cyclization and oxidation reactions. The final step involves the coupling of these two intermediates through an acetamide linkage under controlled conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to form a ketone.
Reduction: The carbonyl groups in the acetamide and chromenyl moieties can be reduced to alcohols.
Substitution: The acetamide linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving isoquinoline and chromenyl derivatives.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity. The chromenyl group could contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, affecting cellular processes and pathways.
相似化合物的比较
N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: can be compared with similar compounds such as:
Isoquinoline derivatives: Known for their pharmacological activities, including anti-inflammatory and anticancer properties.
Chromenyl derivatives: Recognized for their antioxidant and antimicrobial activities.
The uniqueness of This compound
属性
分子式 |
C25H32N2O6 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
N-[(2S)-1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-1-oxopropan-2-yl]-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C25H32N2O6/c1-3-17-12-23(29)33-21-13-19(7-8-20(17)21)32-15-22(28)26-16(2)24(30)27-11-10-25(31)9-5-4-6-18(25)14-27/h7-8,12-13,16,18,31H,3-6,9-11,14-15H2,1-2H3,(H,26,28)/t16-,18?,25?/m0/s1 |
InChI 键 |
TUQRAKNQXONODX-GSRCONFASA-N |
手性 SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C)C(=O)N3CCC4(CCCCC4C3)O |
规范 SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C)C(=O)N3CCC4(CCCCC4C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


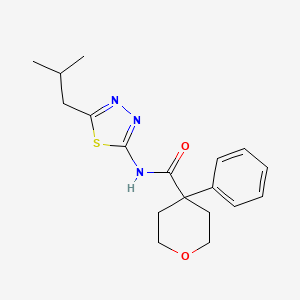
![4,5-dimethoxy-2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14938179.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B14938183.png)
![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B14938184.png)

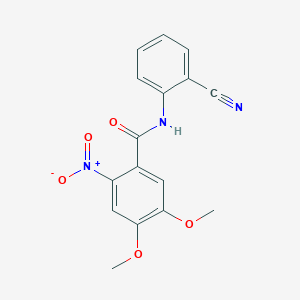
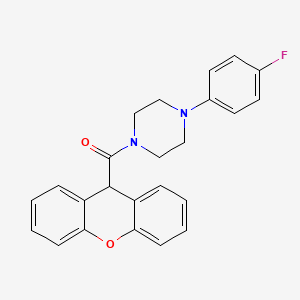
![[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone](/img/structure/B14938198.png)
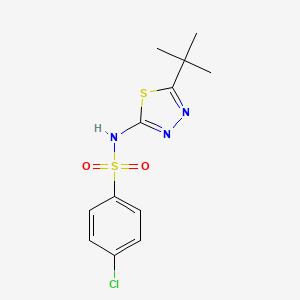
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14938241.png)
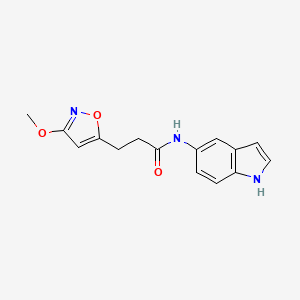

![3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B14938257.png)
